

# Antileishmanial agent-18 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antileishmanial agent-18

Cat. No.: B12387236 Get Quote

# In-Depth Technical Guide: Antileishmanial Agent-18

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Leishmaniasis remains a significant global health burden, with current treatments hampered by toxicity, resistance, and complex administration routes. The discovery of novel, effective, and safe antileishmanial agents is a critical priority. This document provides a detailed technical overview of a promising therapeutic candidate, **Antileishmanial agent-18**, a novel tetrahydroindazole derivative. This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with a favorable safety profile. This guide will cover its chemical structure, physicochemical properties, biological activity, and the experimental protocols used for its evaluation.

## **Chemical Structure and Physicochemical Properties**

**Antileishmanial agent-18**, systematically named N-(3-((3-(tert-butyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propyl)acetamide, is a derivative of the tetrahydroindazole scaffold. Its chemical structure is presented below:

Chemical Structure of Antileishmanial Agent-18



#### **Physicochemical Properties**

| Property          | Value                                         | Reference |
|-------------------|-----------------------------------------------|-----------|
| Molecular Formula | C22H30N6O                                     | [1]       |
| Molecular Weight  | 394.51 g/mol                                  | [1]       |
| Solubility        | Excellent (>490 μM) in PBS<br>buffer (pH 7.4) | [1]       |

## **Biological Activity**

Antileishmanial agent-18 has been evaluated for its in vitro efficacy against Leishmania donovani and for its cytotoxicity against mammalian cells. The compound exhibits potent antileishmanial activity, particularly against the clinically relevant intracellular amastigote stage of the parasite, and displays a high degree of selectivity.

Table 1: In Vitro Activity of **Antileishmanial Agent-18** 

| Assay                                                      | Organism/Cell Line                         | IC50 / CC50 (μM) | Selectivity Index<br>(SI) |
|------------------------------------------------------------|--------------------------------------------|------------------|---------------------------|
| Antileishmanial Activity (Axenic Amastigotes)              | Leishmania donovani                        | 1.1 ± 0.2        | >45.5                     |
| Antileishmanial<br>Activity (Intracellular<br>Amastigotes) | Leishmania donovani<br>in J774 macrophages | 0.5 ± 0.1        | >100                      |
| Cytotoxicity                                               | J774 Macrophages                           | >50              | -                         |

SI = CC50 / IC50 (Intracellular Amastigotes)

## **Mechanism of Action**

Initial investigations into the mechanism of action of **Antileishmanial agent-18** have revealed that its activity is not mediated through the inhibition of human Hsp90, a known target of the



parent compound series.[1] The compound was found to be significantly more active against intracellular amastigotes within infected macrophages compared to axenic amastigotes.[1] This suggests that the compound's efficacy may involve modulation of host cell pathways or that it may have a different, as-yet-unidentified parasitic target. Further studies are required to fully elucidate the precise molecular mechanism.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the evaluation of **Antileishmanial agent-18**.

# In Vitro Antileishmanial Assay against Axenic Amastigotes

This assay determines the direct effect of the compound on the parasite in its amastigote form, independent of a host cell.

- Leishmania donovaniCulture: Axenic amastigotes of L. donovani (strain MHOM/SD/62/1S) are cultured in MAA/20 medium at 37°C with 5% CO2.
- · Assay Procedure:
  - Dispense 50 μL of a 4 x 10<sup>5</sup> amastigotes/mL suspension into 384-well plates.
  - $\circ$  Add serial dilutions of **Antileishmanial agent-18** (typically from 100  $\mu$ M to 0.1  $\mu$ M) to the wells.
  - Incubate the plates at 37°C with 5% CO2 for 72 hours.
  - Add a resazurin-based cell viability reagent and incubate for an additional 4 hours.
  - Measure fluorescence (560 nm excitation / 590 nm emission) to determine parasite viability.
  - Calculate the IC50 value using a non-linear regression analysis of the dose-response curve.



## In Vitro Antileishmanial Assay against Intracellular Amastigotes

This assay evaluates the efficacy of the compound against the clinically relevant intracellular form of the parasite residing within macrophages.

- Cell Culture: J774 murine macrophages are maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO2.
- Assay Procedure:
  - Seed J774 macrophages in 384-well plates and allow them to adhere overnight.
  - Infect the macrophages with L. donovani promastigotes at a parasite-to-cell ratio of 10:1.
  - Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
  - · Remove extracellular parasites by washing.
  - Add serial dilutions of Antileishmanial agent-18 to the infected cells.
  - Incubate for 72 hours at 37°C with 5% CO2.
  - Fix the cells with methanol and stain with a DNA-binding fluorescent dye (e.g., DAPI).
  - Use a high-content imaging system to quantify the number of host cell nuclei and intracellular amastigotes.
  - Determine the IC50 value based on the reduction in the number of amastigotes per macrophage.

## **Cytotoxicity Assay**

This assay assesses the toxicity of the compound to mammalian cells to determine its selectivity.

Cell Culture: J774 murine macrophages are cultured as described above.



- · Assay Procedure:
  - Seed J774 cells in 96-well plates and allow them to adhere overnight.
  - Add serial dilutions of Antileishmanial agent-18.
  - Incubate for 72 hours at 37°C with 5% CO2.
  - Add a resazurin-based cell viability reagent and incubate for 4 hours.
  - Measure fluorescence to determine cell viability.
  - Calculate the CC50 value, the concentration at which a 50% reduction in cell viability is observed.

### **Visualizations**

## **Experimental Workflow for In Vitro Evaluation**

The following diagram illustrates the workflow for the in vitro assessment of **Antileishmanial** agent-18.





Click to download full resolution via product page

Caption: Workflow for the in vitro evaluation of **Antileishmanial agent-18**.

### Conclusion

Antileishmanial agent-18 is a promising new chemical entity with potent and selective activity against Leishmania donovani. Its excellent solubility and high selectivity index warrant further investigation, including in vivo efficacy studies and detailed mechanism of action elucidation. This compound represents a valuable lead in the development of next-generation therapies for visceral leishmaniasis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. N-(4-((4-(3-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)naphthalen-1-yl) oxy)pyridin-2-yl)acetamide | C32H32N6O3 | CID 53476277 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antileishmanial agent-18 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387236#antileishmanial-agent-18-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com